Alexa-488-telenzepine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
Molecular Formula |
C49H51N7O12S3-6 |
|---|---|
Molecular Weight |
1026.2 g/mol |
IUPAC Name |
2-[3-amino-6-imino-4,5-bis(trioxido-λ4-sulfanyl)xanthen-9-yl]-5-[10-[4-[2-(1-methyl-4-oxo-5H-thieno[3,4-b][1,5]benzodiazepin-10-yl)-2-oxoethyl]piperazin-1-yl]decylcarbamoyl]benzoic acid |
InChI |
InChI=1S/C49H57N7O12S3/c1-29-42-35(28-69-29)48(59)53-38-12-8-9-13-39(38)56(42)40(57)27-55-24-22-54(23-25-55)21-11-7-5-3-2-4-6-10-20-52-47(58)30-14-15-31(34(26-30)49(60)61)41-32-16-18-36(50)45(70(62,63)64)43(32)68-44-33(41)17-19-37(51)46(44)71(65,66)67/h8-9,12-19,26,28,50,62-67H,2-7,10-11,20-25,27,51H2,1H3,(H,52,58)(H,53,59)(H,60,61)/p-6 |
InChI Key |
SRLBGILQMKQWSJ-UHFFFAOYSA-H |
Canonical SMILES |
CC1=C2C(=CS1)C(=O)NC3=CC=CC=C3N2C(=O)CN4CCN(CC4)CCCCCCCCCCNC(=O)C5=CC(=C(C=C5)C6=C7C=CC(=N)C(=C7OC8=C6C=CC(=C8S([O-])([O-])[O-])N)S([O-])([O-])[O-])C(=O)O |
Origin of Product |
United States |
The Significance of Fluorescent Ligands in G Protein Coupled Receptor Gpcr Biology Studies
G protein-coupled receptors (GPCRs) represent the largest family of membrane proteins in the human genome and are the target for approximately 30% of all clinically used drugs. nih.gov Understanding their function is paramount in pharmacology and cell biology. Fluorescent ligands have emerged as indispensable tools in this field, offering significant advantages over traditional methods like radioligand binding assays. nih.govacs.org
A fluorescent ligand is created by chemically linking a pharmacophore, which binds to a specific receptor, to a fluorophore, a molecule that emits light. nih.gov This allows researchers to:
Visualize Receptors: Directly observe the location and movement of receptors on the surface of living cells using advanced microscopy techniques. acs.org
Study Ligand Binding in Real-Time: Monitor the kinetics of how a ligand binds to and dissociates from its receptor, providing insights into its pharmacological profile. nih.govnih.gov
Investigate Receptor Dynamics: Track complex processes such as receptor trafficking, internalization, and the formation of dimers or larger oligomeric complexes. nih.govacs.org
These methods provide a more dynamic and spatially precise picture of receptor pharmacology within the native cellular environment, which is crucial for both fundamental research and the development of new therapeutic agents. nih.govacs.org
Telenzepine As a High Affinity Muscarinic Acetylcholine Receptor Antagonist Scaffold
Telenzepine (B1681252) is a well-characterized drug molecule known for its potent and selective action as a muscarinic acetylcholine (B1216132) receptor antagonist. rndsystems.comtocris.com Muscarinic receptors are a class of GPCRs vital for functions in the nervous system and other parts of the body. The key features of telenzepine that make it an excellent scaffold for a fluorescent probe are:
High Affinity: Telenzepine binds very tightly to muscarinic receptors, particularly the M1 subtype. rndsystems.comtocris.com This strong interaction ensures that the probe remains bound long enough for detailed observation. Research has shown its high affinity with a K_i_ (inhibition constant) of 0.94 nM for the M1 receptor. rndsystems.comtocris.commedchemexpress.com
Subtype Selectivity: It preferentially binds to the M1 receptor subtype over other muscarinic subtypes (M2-M5). medchemexpress.comnih.gov This selectivity allows for the specific investigation of M1 receptor populations without interference from other subtypes that may be present in the same tissue. nih.gov
Chemical Structure: Its thienobenzodiazepine structure provides a stable and well-defined framework for the attachment of a fluorophore without drastically compromising its binding properties. nih.gov
The development of telenzepine derivatives has been a focus of research to create tools for receptor characterization, including probes for fluorescent labeling. nih.gov
Rationale for Alexa Fluor 488 Conjugation in Advanced Receptor Characterization
Chemical Synthesis of Telenzepine Amino Congeners for Fluorophore Attachment
The journey to this compound begins with the chemical modification of telenzepine, a known M1R antagonist. nih.govnih.gov Standard telenzepine lacks a suitable functional group for the direct attachment of a fluorophore without compromising its receptor binding capability. Therefore, a synthetic route is employed to create an "amino congener"— a version of the telenzepine molecule that incorporates a primary amine group at a strategic position. nih.gov
This is often achieved by introducing a linker precursor, such as an n-decylamino group, to the telenzepine scaffold. researchgate.net This modification creates a "telenzepine amine congener" (TAC), which serves as a versatile intermediate. nih.govresearchgate.net The presence of the terminal amine on the linker provides a reactive handle for subsequent bioconjugation reactions. core.ac.uk The synthesis must be carefully planned to ensure that the modification does not interfere with the pharmacophore, the part of the molecule responsible for binding to the receptor.
Design and Optimization of Linker Chemistry for Maintaining Receptor Affinity and Spectroscopic Properties
The linker connecting the telenzepine pharmacophore to the Alexa Fluor 488 dye is not merely a spacer; it is a critical component that significantly influences the final conjugate's properties. nih.gov The design of this linker, including its length, composition (e.g., alkyl vs. polyethylene (B3416737) glycol - PEG), and attachment point, is optimized to balance two key factors: maintaining high receptor affinity and preserving the spectroscopic performance of the fluorophore. nih.govnih.gov
Research has shown that for fluorescent derivatives of related M1R antagonists like pirenzepine (B46924), a linker length of more than six atoms is necessary to maintain high-affinity binding. researchgate.netacs.org Shorter linkers can lead to steric hindrance between the bulky fluorophore and the receptor's binding pocket, thus reducing affinity. For instance, studies on various fluorescent probes have demonstrated that subtle changes in the linker's structure can have a significant impact on the conjugate's pharmacology. nih.gov The linker's chemical nature also affects properties like solubility and non-specific binding. core.ac.uk The goal is to create a fluorescent ligand that binds specifically and with high affinity to the target receptor, providing a clear signal with minimal background interference. pnas.org
The this compound conjugate, for example, was found to have a nanomolar affinity for the human M1R, indicating successful linker design. nih.gov The table below presents data from a study on telenzepine analogs, illustrating how modifications affect binding affinity at the M1 receptor. pnas.org
| Compound | Description | Affinity (Kd) for M1R |
| Alexa488–telenzepine | Telenzepine conjugated to Alexa Fluor 488. | 0.5 nM |
| Cy3B–telenzepine | Telenzepine conjugated to Cy3B dye. | 35 pM |
| Data sourced from Hern et al. (2010) showing the high affinity of fluorescently labeled telenzepine analogs for the M1 receptor. pnas.org |
Site-Specific Conjugation of Alexa Fluor 488 to the Telenzepine Scaffold
The final step in the synthesis is the covalent attachment of the fluorophore to the telenzepine amino congener. This bioconjugation is a site-specific chemical reaction targeting the primary amine introduced by the linker. nih.gov The most common method for this step utilizes an amine-reactive form of the fluorescent dye, such as an N-hydroxysuccinimidyl (NHS) ester. core.ac.ukthermofisher.com
Commercially available Alexa Fluor 488 NHS ester is primed to react efficiently with the terminal amine of the telenzepine-linker molecule. core.ac.ukthermofisher.com The reaction is typically carried out under mild, slightly alkaline conditions (pH ~8) to facilitate the formation of a stable amide bond between the dye and the linker. thermofisher.comthermofisher.com This process yields the final this compound conjugate. nih.gov
Following the reaction, purification steps, often involving preparative High-Performance Liquid Chromatography (HPLC), are necessary to separate the final product from any unreacted starting materials or side products. nih.gov This ensures the purity of the fluorescent probe, which is essential for its use in sensitive imaging applications. The resulting this compound has been shown to have very slow dissociation kinetics from the M1 receptor, making it an ideal tool for visualizing and monitoring receptor-ligand complexes in living cells. nih.govpnas.org
Equilibrium Binding Affinity Profiling at Muscarinic Acetylcholine (B1216132) Receptor Subtypes
The equilibrium binding affinity of a ligand is a cornerstone of its pharmacological profile, indicating the strength of the interaction between the ligand and its receptor. For this compound, these characteristics have been primarily defined at the M1 and M2 muscarinic receptor subtypes.
Radioligand binding studies and total internal reflection fluorescence imaging have been employed to determine the dissociation constant (Kd) of this compound. At the human M1 muscarinic receptor, the compound demonstrates high affinity, with a reported Kd of 0.5 nM at 23°C. nih.govpnas.org This corresponds to a logarithmic value (-logKd or pKd) of 9.32 ± 0.07. nih.govpnas.org
Its affinity for the M2 muscarinic receptor subtype is lower. Studies on CHO cells expressing M2 receptors reported a logarithmic affinity (pKd) of 8.83 ± 0.02, which corresponds to a Kd of approximately 14.8 nM. researchgate.netnih.gov Data from the IUPHAR/BPS Guide to PHARMACOLOGY corroborates this, listing a pKi value of 8.8 for the human M2 receptor. guidetopharmacology.org
A comparison of the dissociation constants reveals that this compound possesses a notable selectivity for the M1 receptor over the M2 receptor. Based on the reported affinity values, the compound is approximately 30-fold more selective for the M1 subtype. While it binds to M2 receptors with nanomolar potency, its preference for M1 is clear. researchgate.netnih.gov A comprehensive selectivity profile of this compound against the M3, M4, and M5 receptor subtypes is not extensively detailed in the available literature.
Determination of Dissociation Constants (Kd) for M1 and M2 Receptors
Real-Time Ligand-Receptor Association and Dissociation Kinetic Analyses
Beyond equilibrium affinity, the rates at which a ligand binds to and dissociates from its receptor provide critical insights into its pharmacological action, particularly for applications in live-cell imaging.
While kinetic studies have been performed, the specific association rate constant (k_on) for this compound binding to muscarinic receptors is not explicitly reported in the reviewed scientific literature. The kinetic profile of this ligand is more commonly characterized by its very slow dissociation rate.
This compound is characterized by its remarkably slow dissociation kinetics from the M1 receptor. nih.govpnas.org Experimental measurements have determined its dissociation half-life (t1/2) to be 3.6 ± 0.6 hours. nih.govpnas.org This slow off-rate is a key feature that facilitates prolonged and stable receptor labeling required for advanced single-molecule imaging experiments. ox.ac.uk
Advanced Fluorescence Microscopy Applications in Receptor Studies
Total Internal Reflection Fluorescence Microscopy (TIRFM) for Single-Molecule Resolution
Total Internal Reflection Fluorescence Microscopy (TIRFM) is a specialized imaging technique that selectively excites fluorophores in a very thin region (typically less than 100 nm) of the specimen adjacent to the coverslip. mdpi.comarktislaser.com This shallow illumination depth dramatically reduces background fluorescence from the cytoplasm, creating a high signal-to-noise ratio that is ideal for resolving and tracking individual molecules at the plasma membrane of living cells. mdpi.compnas.orgportlandpress.com
Researchers have successfully used Alexa-488-telenzepine to visualize and track individual M1 muscarinic receptors on the surface of living Chinese Hamster Ovary (CHO) cells. nih.govnih.govacs.org The high affinity and slow off-rate of the ligand ensure stable and specific labeling, allowing individual fluorescent spots, each corresponding to a single this compound-bound receptor, to be clearly identified. nih.govpnas.org
In these studies, TIRFM recordings capture the movement of thousands of individual receptors with high spatial (~20 nm) and temporal (~30 ms) resolution. nih.govpnas.orgnih.gov By analyzing these recordings, the trajectories of individual receptors can be mapped over time. For instance, in a 44-second recording of a CHO cell expressing M1 receptors, hundreds of distinct trajectories of this compound-labeled receptors were identified and tracked. nih.gov This capability to follow individual molecular paths is fundamental to understanding receptor behavior in the native membrane environment. pnas.orgpnas.org
Tracking individual receptor molecules allows for the quantitative analysis of their diffusion and mobility, providing insights into the physical constraints of the plasma membrane. The movement of M1 receptors labeled with this compound is consistent with a random walk model, characteristic of free diffusion within the lipid bilayer. pnas.orgresearchgate.net
The mean lateral diffusion coefficient (D) for Alexa-488-labeled M1 receptors on CHO cells at 23 °C was measured to be 0.079 ± 0.006 μm²·s⁻¹. nih.gov This value is comparable to that of M1 receptors labeled with a different fluorophore, Cy3B-telenzepine, under the same conditions, suggesting the fluorophore itself has a minimal impact on receptor mobility. nih.gov Such measurements have confirmed that M1 receptors are randomly distributed and mobile across the plasma membrane in isolated CHO cells. nih.govpnas.org
| Receptor/Cell Type | Fluorescent Ligand | Diffusion Coefficient (D) (μm²/s) | Temperature (°C) | Reference |
|---|---|---|---|---|
| M1 Receptor / CHO Cells | This compound | 0.079 ± 0.006 | 23 | nih.gov |
| M1 Receptor / CHO Cells | Cy3B-telenzepine | 0.089 ± 0.019 | 23 | nih.gov |
| M1 Receptor / CHO Cells | Cy3B-telenzepine | 0.16 ± 0.04 | 37 | nih.gov |
| M2 Receptor / CHO M2 Cells | Cy3B-telenzepine | ~0.1 | 23 | researchgate.net |
Visualization and Tracking of Individual Receptor Molecules
Confocal Microscopy for Cellular and Subcellular Receptor Localization
While TIRFM is excellent for surface imaging, confocal microscopy provides the ability to acquire optical sections from deeper within a sample, rejecting out-of-focus light to create sharp images of structures inside cells and tissues. researchgate.netmassgeneral.org This makes it a complementary technique for studying receptor distribution throughout a cell or across a larger tissue area. researchgate.netacs.org
Confocal microscopy has been employed to study the distribution of M2 muscarinic receptors labeled with this compound in live cardiac tissue slices. researchgate.net Because TIRFM is limited to cell regions in close proximity to the coverslip, confocal imaging was necessary to examine receptor distribution deeper into the cardiac tissue. researchgate.net These studies revealed a distinct heterogeneity in the level of M2 receptor labeling between different cells within a single confocal z-section, indicating that receptor expression is not uniform across the tissue. researchgate.net
To confirm that the observed fluorescence from this compound corresponded to receptors on the cell surface, co-localization studies are performed. researchgate.net In studies of cardiac tissue, two-color confocal imaging was used to verify that M2 receptors labeled with green-fluorescent this compound co-localized with membranes stained with "DeepRed CellMask," a red-fluorescent plasma membrane stain. researchgate.net The results confirmed that the M2 receptors were indeed localized to the cell membrane. Furthermore, this approach highlighted that some cell membranes within the tissue were either devoid of receptors or expressed them at very low levels, reinforcing the observation of heterogeneous receptor distribution. researchgate.net
Imaging Receptor Distribution in Live Cells
Dual-Color Fluorescence Imaging Techniques for Intermolecular Proximity and Interaction
To investigate intermolecular interactions, such as receptor dimerization, dual-color fluorescence imaging is a powerful approach. By labeling the receptor population with two different fluorescent probes, the proximity and concerted movement of individual molecules can be directly observed. nih.gov
This technique was pivotal in studying the dimerization of M1 muscarinic receptors. nih.govacs.orgnih.gov In these experiments, M1 receptors on CHO cells were labeled with a 1:1 ratio of this compound (green fluorescence) and Cy3B-telenzepine (red fluorescence). nih.gov By alternating the excitation lasers (e.g., 488 nm for Alexa 488 and 561 nm for Cy3B) and capturing images in rapid succession, the movements of both green- and red-labeled receptors could be tracked simultaneously on the same cell. nih.gov
When a green spot and a red spot move together for a sustained period, it is taken as direct evidence of a receptor dimer. nih.gov This dual-color TIRFM approach established that M1 receptors exist in a dynamic equilibrium, undergoing constant interconversion between monomeric and dimeric states on a timescale of seconds. nih.govpnas.orgnih.gov At any given moment, approximately 30% of the M1 receptors were found to exist as dimers, with no evidence for the formation of higher-order oligomers. nih.govpnas.orgresearchgate.net The analysis of these dual-color trajectories provided direct observation of dimers forming, dissociating, and moving together, offering unprecedented insight into the kinetics of GPCR dimerization in living cells. nih.gov
Simultaneous Imaging with Complementary Fluorescent Ligands (e.g., Cy3B-telenzepine)
A key application of this compound is in dual-color imaging studies to monitor the dynamics of receptor dimerization. nih.gov In research on the M1 muscarinic receptor, this compound (emitting in the green spectrum) has been used alongside Cy3B-telenzepine (emitting in the red spectrum). pnas.orgnih.gov This combination allows for the simultaneous tracking of two distinct populations of the same receptor, each labeled with a different color. nih.gov
By employing techniques like alternating dual-color Total Internal Reflection Fluorescence Microscopy (TIRFM), researchers can visualize the real-time movement and interaction of individual receptors on the cell surface. pnas.orgnih.gov In this setup, lasers with 488 nm and 566 nm wavelengths are switched on alternate frames to excite this compound and Cy3B-telenzepine, respectively. pnas.org This methodology has been instrumental in demonstrating that M1 receptors undergo a process of reversible dimer formation and dissociation over a timescale of seconds. nih.gov The known binding affinities of both ligands allow for precise control over the labeling ratio of the receptor populations. pnas.orgnih.gov
Table 1: Properties of Fluorescent Telenzepine (B1681252) Ligands for Receptor Studies This table summarizes the binding properties of this compound and its complementary imaging partner, Cy3B-telenzepine, for different muscarinic receptor subtypes.
| Fluorescent Ligand | Receptor Subtype | Binding Affinity (Kd) | -logKd or log affinity | Dissociation Half-Life (t1/2) | Reference |
|---|---|---|---|---|---|
| This compound | M1 | 0.5 nM (at 23 °C) | 9.32 ± 0.07 | 3.6 ± 0.6 hours | pnas.orgnih.gov |
| This compound | M2 | ~14.8 nM | 8.83 ± 0.02 | Not specified | researchgate.net |
| Cy3B-telenzepine | M1 | 35 pM (at 37 °C) | 10.46 ± 0.06 | 7 ± 2 hours (at 37 °C) | pnas.orgnih.gov |
| Cy3B-telenzepine | M2 | ~45 pM | 10.35 ± 0.02 | Not specified | researchgate.net |
Quantitative Analysis of Co-localization Events
The dual-color imaging approach enables the quantitative analysis of receptor co-localization, providing direct evidence of receptor dimerization. nih.gov By tracking the paths of individual receptors labeled with this compound (green) and Cy3B-telenzepine (red), moments of interaction can be precisely identified. pnas.orgnih.gov When a green and a red fluorescent spot move together for a defined period (e.g., >660 ms) within a specified distance (<160 nm), it is classified as a dimer. nih.gov
In one such study on M1 receptors in CHO cells, a 44-second recording yielded 825 individual trajectories for this compound-labeled receptors and 970 trajectories for Cy3B-telenzepine-labeled receptors. pnas.orgnih.gov Crucially, 241 trajectories were identified where both fluorophores moved together, representing M1 receptor dimers. nih.gov This quantitative tracking revealed dynamic events, including monomers forming dimers, dimers separating into monomers, and the presence of stable dimers. The total proportion of dimers, including both two-color and single-color homodimers (identified by two-step photobleaching), was estimated to be around 20% of the total receptor tracks, which corresponds to approximately 30% of the total receptor molecules existing as dimers. nih.gov
Further, two-color imaging with this compound has been used to confirm the co-localization of M2 receptors with membrane-specific stains like "DeepRed CellMask," verifying that the receptors reside within the cell membrane, although their distribution can be heterogeneous across the surface. researchgate.netresearchgate.net
Table 2: Quantitative Trajectory Analysis of M1 Receptor Dimerization This table presents data from a dual-color TIRFM experiment tracking M1 receptors labeled with this compound and Cy3B-telenzepine over a 44-second recording.
| Labeled Species | Fluorophore | Number of Trajectories | Mean Lateral Diffusion Coefficient (Dlat at 23 °C) | Reference |
|---|---|---|---|---|
| M1 Receptor (Monomer) | This compound | 825 | 0.079 ± 0.006 μm²·s⁻¹ | nih.gov |
| M1 Receptor (Monomer) | Cy3B-telenzepine | 970 | 0.089 ± 0.019 μm²·s⁻¹ | nih.gov |
| M1 Receptor (Dimer) | Co-localized Alexa-488 & Cy3B | 241 | Not specified | nih.gov |
Förster Resonance Energy Transfer (FRET) for Conformational Dynamics and Oligomerization
Förster Resonance Energy Transfer (FRET) is a biophysical technique that measures the distance between two fluorophores, a donor and an acceptor. frontiersin.orgfrontiersin.org When the donor and acceptor are in close proximity (typically within 1-10 nm), excitation of the donor can lead to non-radiative energy transfer to the acceptor, which then fluoresces. whiterose.ac.uk This phenomenon makes FRET an exceptionally powerful tool for studying the subtle conformational changes in receptors and their oligomerization status in living cells. frontiersin.orgacs.org Fluorescent ligands like this compound are integral to these FRET-based approaches. frontiersin.orgacs.org
Ligand-receptor FRET assays can be designed to monitor the binding of a ligand to its receptor and the subsequent conformational changes in real-time. acs.orguhasselt.be In a typical setup, a fluorescent ligand like this compound can act as the FRET donor, while a receptor genetically tagged with a FRET acceptor (e.g., a fluorescent protein) is used. acs.org Alternatively, the receptor itself can be labeled with a donor dye like Alexa Fluor 488, and its interaction with a ligand can be monitored by changes in FRET efficiency to an acceptor dye placed elsewhere on the receptor. uhasselt.be
Upon binding of this compound to the tagged receptor, the close proximity between the ligand (donor) and the receptor's tag (acceptor) would initiate a FRET signal. acs.org The intensity of this signal provides a direct measure of ligand binding at the single-cell level. frontiersin.org Furthermore, any subsequent conformational shifts in the receptor that alter the distance or orientation between the donor and acceptor will cause a change in FRET efficiency. uhasselt.benih.gov This allows researchers to study the conformational dynamics associated with ligand binding and receptor activation or inactivation. uhasselt.be The fluorescence of Alexa Fluor 488 itself can be sensitive to its local environment, providing another layer of information on protein conformational changes. plos.org
Inter-receptor FRET is a definitive method for demonstrating receptor dimerization and the formation of higher-order oligomers. frontiersin.orgacs.org This technique relies on measuring energy transfer between two separate receptor molecules. frontiersin.org To study M1 receptor dimerization, for instance, one population of receptors could be labeled with this compound (acting as a FRET donor) and a second population with a ligand conjugated to a suitable FRET acceptor (e.g., Cy5). ox.ac.uk
If the receptors form dimers or oligomers, the donor-labeled and acceptor-labeled receptors will be brought into close enough proximity for FRET to occur. frontiersin.orgacs.org The detection of a FRET signal is therefore direct evidence of a receptor-receptor interaction. acs.org This strategy can be applied in living cells and even in native tissues to confirm the existence of GPCR oligomers under physiological conditions. acs.org The single-molecule co-tracking studies using this compound and Cy3B-telenzepine are a practical application of this principle, where the co-localization of the two fluorophores implies a proximity within the FRET range, confirming dimerization. nih.govnih.gov
Ligand-Receptor FRET for Binding Properties and Conformational States
Super-Resolution Microscopy (SRM) for Nanoscale Receptor Organization (e.g., STORM)
Standard fluorescence microscopy is limited by the diffraction of light, which restricts resolution to approximately 200-350 nm. bruker.com Super-resolution microscopy (SRM) techniques bypass this limit, enabling visualization of cellular structures at the nanoscale. jacksonimmuno.com One prominent SRM method is Stochastic Optical Reconstruction Microscopy (STORM), which relies on the use of photoswitchable fluorophores to build a high-resolution image from the precise localization of individual molecules over time. bruker.comthermofisher.comthermofisher.com
The Alexa Fluor 488 dye is a well-established and viable fluorophore for STORM and related techniques like dSTORM. bruker.comthermofisher.comnih.gov It can be effectively photoswitched between a fluorescent "on" state and a dark "off" state, a prerequisite for STORM imaging. nih.gov Its properties make it a good choice for multi-color SRM experiments, often paired with other dyes like Cy3B and Alexa 647. bruker.com
Given the suitability of its fluorophore, this compound can be employed as a probe in STORM experiments to study the nanoscale organization of receptors. jacksonimmuno.comthermofisher.com By labeling a receptor such as the M1 or M2 muscarinic receptor with this compound, researchers can visualize receptor distribution and clustering with a spatial resolution approaching a few nanometers. thermofisher.com This allows for the detailed investigation of receptor organization within microdomains of the cell membrane, providing unprecedented insights into how spatial arrangement influences receptor function and signaling. researchgate.net
Investigation of Muscarinic Receptor Dynamics and Organization in Cellular Contexts
Lateral Diffusion Coefficients and Membrane Mobility of Labeled Receptors
Single-molecule tracking studies using Total Internal Reflection Fluorescence Microscopy (TIRFM) have quantified the mobility of M1 muscarinic receptors labeled with Alexa-488-telenzepine on the plasma membrane of Chinese Hamster Ovary (CHO) cells. nih.gov The movement of individual receptors was found to be consistent with a random walk model. pnas.org In these studies, M1 receptors appeared as distinct, mobile fluorescent spots. nih.govpnas.org
The mean lateral diffusion coefficient for M1 receptors labeled with this compound was determined to be 0.079 ± 0.019 μm²·s⁻¹ at a temperature of 23°C. nih.gov This value is comparable to that found for the same receptor labeled with a different fluorophore, Cy3B-telenzepine, under identical conditions. nih.gov The ability to measure diffusion coefficients provides critical insights into the physical constraints imposed on the receptor by its membrane environment. d-nb.info
| Fluorescent Ligand | Temperature (°C) | Mean Lateral Diffusion Coefficient (D) (μm²·s⁻¹) | Reference |
|---|---|---|---|
| This compound | 23 | 0.079 ± 0.006 | nih.gov |
| Cy3B-telenzepine | 23 | 0.089 ± 0.019 | nih.gov |
| Cy3B-telenzepine | 37 | 0.16 ± 0.04 | nih.gov |
The mobility of membrane proteins is highly sensitive to the biophysical properties of the plasma membrane and ambient conditions such as temperature. Research shows that the movement of labeled M1 muscarinic receptors is temperature-dependent. nih.gov At 37°C, receptors labeled with the related compound Cy3B-telenzepine moved significantly faster, with a mean lateral diffusion coefficient of 0.16 ± 0.04 μm²·s⁻¹, which is approximately double the rate observed at 23°C. nih.gov This increase in mobility reflects a decrease in membrane viscosity at higher physiological temperatures.
Furthermore, the cellular environment itself plays a critical role. Diffusion coefficients measured in live tissue slices can differ from those in cultured cells, potentially due to variations in cytoskeletal constraints and cell adhesion. rsc.org Studies comparing receptor diffusion in the apical versus the basal membrane of adherent cells have shown that mobility can be hindered in the basal membrane where the cell adheres to a substrate. d-nb.info
Real-Time Observation and Characterization of Receptor Dimerization and Oligomerization
This compound has been instrumental in dual-color imaging experiments designed to investigate the dimerization of M1 muscarinic receptors in real-time. pnas.orgnih.gov By co-labeling receptors on the same cell with a 1:1 ratio of this compound (green fluorescence) and Cy3B-telenzepine (red fluorescence), researchers can simultaneously track two distinct populations of receptors. pnas.orgnih.gov Using alternating dual-color TIRFM, the positions of green- and red-labeled receptors are recorded in sequential frames, allowing for the identification of instances where differently labeled receptors associate to form heterodimers. nih.gov
These experiments have provided direct visual evidence for the reversible formation of M1 receptor dimers on the surface of living cells. The dynamic nature of these interactions is observable as individual green and red spots move together for a period before separating, or vice-versa. nih.gov
The dual-color single-molecule tracking approach allows for a kinetic analysis of receptor dimerization. nih.gov The interconversion between monomeric and dimeric states for M1 receptors occurs on a timescale of seconds. acs.org Trajectory analysis reveals specific events, such as two monomeric receptors coming together to form a dimer, a dimer persisting for a period, and a dimer dissociating back into monomers. nih.gov In one study, analysis of thousands of receptor trajectories identified 241 tracks corresponding to M1 dimers labeled with both this compound and Cy3B-telenzepine over a 44-second recording period. nih.govpnas.org These observations confirm that M1 receptors are not in a static state but are in a dynamic equilibrium between monomeric and dimeric forms. pnas.org
Both monomeric and oligomeric (specifically, dimeric) populations of M1 receptors can be identified using fluorescent techniques. In single-color experiments with this compound, the presence of homodimers (M1-M1 dimers both labeled with this compound) can be inferred from two-step photobleaching events. nih.gov This occurs when a single fluorescent spot dims in two distinct steps, indicating the bleaching of two separate fluorophores in close proximity. Studies have observed that approximately 5.7% of tracks from this compound-labeled receptors exhibited two-step photobleaching, consistent with the presence of homodimers. nih.gov
In dual-color experiments, monomeric receptors are identified as tracks that are only green (Alexa-488) or only red (Cy3B), while heterodimers appear as co-localizing green and red spots that move together. nih.gov The superposition of images from the two color channels reveals yellow spots, which indicate potential dimers. pnas.orgnih.gov By tracking these spots over time, true dimerization events can be distinguished from chance co-localizations. nih.gov
| Receptor Population | Description | Number of Trajectories Observed | Reference |
|---|---|---|---|
| Monomers (this compound) | Receptors labeled with green fluorophore | 825 | nih.govpnas.org |
| Monomers (Cy3B-telenzepine) | Receptors labeled with red fluorophore | 970 | nih.govpnas.org |
| Heterodimers (Alexa-488 / Cy3B) | Receptors labeled with both fluorophores | 241 | nih.govpnas.org |
Kinetic Analysis of Dimer Formation and Dissociation
Analysis of Receptor Clustering and Microdomain Localization
The spatial organization of receptors within the plasma membrane, including their potential localization to specialized microdomains, is critical for signaling function. rsc.orgnih.gov Studies using this compound to label M1 receptors on the basal membrane of CHO cells observed that the receptors were evenly distributed across the cell surface. nih.govpnas.org This suggests a lack of large, pre-formed clusters or significant confinement to specific microdomains in this particular cell model and context. pnas.org
However, the concept of membrane heterogeneity and receptor clustering is well-established for G protein-coupled receptors. rsc.orgnih.gov In different cellular contexts, such as smooth muscle cells, muscarinic receptors have been shown to form clusters and co-localize with other signaling proteins, like Ins(1,4,5)P3 receptors, to form specialized signaling junctions. nih.gov The use of single-particle tracking allows for the creation of high-resolution maps of the cell membrane, revealing local variations in viscosity and potential barriers that could constrain receptor diffusion and promote clustering. rsc.orgplos.org Therefore, while this compound has been used to show a random distribution in some systems, the techniques it enables are also suited for investigating receptor organization in more complex cellular environments where microdomain localization is prevalent. researchgate.net
Mechanistic Insights into Receptor Pharmacology and Ligand Receptor Interactions
Probing the Mechanism of Antagonism by Telenzepine (B1681252) Conjugates
Alexa-488-telenzepine is a derivative of the M1-selective muscarinic antagonist, telenzepine. nih.gov It acts as a competitive antagonist, binding to the orthosteric site of muscarinic acetylcholine (B1216132) receptors (mAChRs). nih.gov The conjugation of the Alexa Fluor 488 dye is achieved via a 10-aminodecyl spacer chain attached to the distal piperazinyl nitrogen of the telenzepine molecule. nih.gov This chemical modification strategy was based on previous findings with pirenzepine (B46924) derivatives, where such linkers were found to enhance binding affinity. nih.govnih.gov
Binding studies have quantified the high affinity of this compound for various muscarinic receptor subtypes. For the human M1 receptor, it exhibits a dissociation constant (Kd) in the nanomolar range and demonstrates very slow dissociation kinetics, making it an excellent probe for imaging studies. nih.gov Its affinity for the M2 receptor is also potent, though comparatively lower than some other telenzepine conjugates like Cy3B-telenzepine. researchgate.netnih.gov The time-dependent and equilibrium binding characteristics of this compound are consistent with a simple model where it competes directly with other ligands for the same binding site. nih.gov
| Receptor Subtype | Parameter | Value | Reference |
|---|---|---|---|
| M1 Muscarinic Receptor | Kd | 0.5 nM (at 23 °C) | nih.gov |
| M1 Muscarinic Receptor | -logKd | 9.32 ± 0.07 | nih.gov |
| M2 Muscarinic Receptor | pKi | 8.8 | guidetopharmacology.org |
| M2 Muscarinic Receptor | log affinity | 8.83 ± 0.02 | researchgate.netnih.gov |
Investigations into Allosteric Modulation of Muscarinic Receptors
Allosteric modulators bind to a site on the receptor that is distinct from the primary (orthosteric) binding site used by the endogenous ligand, acetylcholine. nih.govmdpi.com This binding can induce conformational changes that either enhance (positive allosteric modulation) or reduce (negative allosteric modulation) the affinity or efficacy of the orthosteric ligand. frontiersin.orgfrontiersin.org
Investigations into the binding characteristics of this compound have shown no direct evidence of allosteric or cooperative behavior. researchgate.netnih.gov Radioligand binding assays with membranes from cells expressing M2 receptors produced inhibition curves that are compatible with a simple 1:1 stoichiometric interaction between the ligand and the receptor. nih.gov
However, while this compound may not act as an allosteric modulator itself, its properties as a high-affinity fluorescent probe make it a valuable tool for studying allosteric interactions mediated by other compounds. frontiersin.orgfrontiersin.org A key feature of allosterism is its "probe-dependence," meaning the observed effect can vary depending on the orthosteric ligand used. frontiersin.org By monitoring the binding or dissociation kinetics of this compound, researchers can detect the influence of unlabeled compounds that may act at an allosteric site. A change in the dissociation rate of pre-bound this compound upon the introduction of a test compound would indicate an allosteric interaction. frontiersin.org
Real-Time Monitoring of Ligand-Receptor Complex Formation and Dissociation in Living Cells
A significant application of this compound is in the real-time visualization of ligand-receptor dynamics in living cells using advanced imaging techniques like Total Internal Reflection Fluorescence Microscopy (TIRFM). nih.govnih.gov This method allows for the excitation of fluorophores in a very thin layer near the cell membrane, minimizing background fluorescence and enabling the detection of single molecules. nih.gov
One of the most insightful applications has been in studying the dimerization of M1 muscarinic receptors. nih.gov In these experiments, receptors on living Chinese Hamster Ovary (CHO) cells were labeled with a 1:1 ratio of Alexa488-telenzepine and another fluorescent antagonist, Cy3B-telenzepine. nih.gov By alternating between lasers that excite each fluorophore, the movements of individual receptors could be tracked simultaneously. nih.gov This dual-color imaging approach provided direct evidence for the reversible formation and dissociation of M1 receptor dimers, allowing researchers to observe monomers forming dimers, dimers separating into monomers, and other dynamic interactions. nih.gov
The kinetic parameters derived from these single-molecule tracking studies provide a quantitative understanding of the ligand-receptor complex on the plasma membrane. The slow dissociation of this compound is a key property that facilitates these prolonged observations. nih.gov
| Parameter | Value | Receptor/Conditions | Reference |
|---|---|---|---|
| Dissociation Half-life (t1/2) | 3.6 ± 0.6 hours | M1 Receptor at 23 °C | nih.gov |
| Lateral Diffusion Coefficient (D) | 0.079 ± 0.006 μm2·s−1 | Alexa488-labeled M1 Receptor at 23 °C | nih.gov |
Methodological Advancements and Comparative Research Paradigms
Advantages of Fluorescent Ligands Over Radioligands in Live-Cell Studies
The use of fluorescently labeled compounds such as Alexa-488-telenzepine represents a significant methodological shift from traditional radioligand-based assays in the study of live cells. This transition is driven by several key advantages that enhance experimental feasibility, safety, and the depth of data that can be acquired.
Historically, ligand binding affinities for G-protein coupled receptors (GPCRs) were determined using radioligands in competition assays. bmglabtech.com While effective, this technology has considerable drawbacks, including the potential hazards of handling open-source radioisotopes and the environmental and financial costs associated with radioactive waste disposal. bmglabtech.comceltarys.com Fluorescent ligands provide a safer and more cost-effective alternative. bmglabtech.comabcam.com
Beyond safety and cost, fluorescent ligands offer greater versatility in experimental design, particularly for real-time analysis in living cells. abcam.com Unlike radioligand assays, which often require cell lysis or separation of bound from free ligand, fluorescent techniques allow for immediate, real-time readouts and the direct visualization of receptor binding and localization in intact, functional cells. abcam.comacs.org This enables the study of dynamic cellular processes like receptor kinetics, internalization, and trafficking. celtarys.comabcam.com Furthermore, the ability to use multiple fluorescent colors simultaneously allows for the concurrent measurement of receptor binding and downstream functional responses, such as calcium signaling, within a single assay. abcam.com This multiplexing capability provides a more comprehensive understanding of ligand-receptor interactions.
The spatial resolution offered by fluorescent ligands is another major advantage. Assays can be miniaturized to the level of a single cell or even a single receptor molecule, providing visual confirmation of receptor binding and distribution that is not possible with bulk radioligand measurements. abcam.comfrontiersin.org While radioligand assays are robust for determining receptor density and affinity in membrane preparations, fluorescent ligands excel in providing detailed spatial and temporal information within the complex environment of a live cell. labome.com
Table 1: Comparison of Fluorescent Ligands and Radioligands for Live-Cell Studies This table is interactive. You can sort and filter the data.
| Feature | Fluorescent Ligands (e.g., this compound) | Radioligands |
|---|---|---|
| Safety | High safety profile, no radiation hazards. bmglabtech.com | Potential hazards from radioisotope handling. bmglabtech.com |
| Cost & Disposal | Lower cost, simple disposal. bmglabtech.comabcam.com | Expensive, requires specialized radioactive waste disposal. celtarys.com |
| Assay Format | Homogeneous, no-wash formats possible; suitable for real-time imaging. acs.orgmdpi.com | Often requires separation of bound/free ligand; less suited for live dynamics. celtarys.comacs.org |
| Spatial Resolution | Single-cell and single-molecule resolution possible. abcam.comfrontiersin.org | Provides bulk measurements from cell populations or membrane preps. labome.com |
| Temporal Resolution | Enables real-time kinetic measurements and tracking of dynamic processes. abcam.com | Limited in ability to track rapid dynamic events in real-time. nih.gov |
| Versatility | Allows for multiplexing with other fluorescent probes (e.g., for function). abcam.com | Primarily measures binding; functional assays are separate experiments. celtarys.com |
| Signal Detection | Fluorescence microscopy, plate readers, flow cytometry. celtarys.com | Scintillation counting. nih.gov |
Integration of this compound with Complementary Biophysical Techniques
The fluorophore Alexa Fluor 488, conjugated to telenzepine (B1681252), serves as a powerful tool that can be integrated with a variety of advanced biophysical techniques to probe GPCR biology. These methods leverage the fluorescent properties of the ligand to study receptor dynamics, interactions, and localization with high precision.
One of the primary applications is in Fluorescence Resonance Energy Transfer (FRET) studies. acs.orgnih.gov FRET is a distance-dependent, non-radiative energy transfer between a donor and an acceptor fluorophore. agh.edu.pl this compound can act as a FRET donor or acceptor when paired with another fluorescently labeled molecule, such as a receptor tagged with a fluorescent protein or another fluorescent ligand. nih.govresearchgate.net This allows for the investigation of receptor oligomerization. For instance, the dimerization of the M1 muscarinic receptor was demonstrated using this compound in conjunction with Cy3B-telenzepine. nih.gov FRET-based binding assays are particularly advantageous as the signal is only generated by the bound ligand, which increases the signal-to-noise ratio and allows for homogeneous assay formats. acs.org
Total Internal Reflection Fluorescence Microscopy (TIRFM) is another technique where this compound has been effectively utilized. frontiersin.orgnih.gov TIRFM selectively excites fluorophores in a very thin region (typically <100 nm) near the coverslip, which is ideal for visualizing molecular events at the plasma membrane of adherent cells with minimal background from the cytoplasm. frontiersin.org Studies have used TIRFM with this compound to visualize and track the movement and diffusion of individual M1 muscarinic receptors on the surface of living cells. nih.govpnas.org By using alternating dual-color TIRFM with Alexa488-telenzepine and Cy3B-telenzepine, researchers have been able to directly observe the formation and dissociation of receptor dimers in real time. nih.govpnas.org
Other compatible techniques include:
Fluorescence Correlation Spectroscopy (FCS): This method analyzes fluorescence fluctuations within a microscopic observation volume to determine the concentration and diffusion characteristics of fluorescently labeled molecules. frontiersin.org It can be used with this compound to study the behavior and concentration of receptors in specific microdomains of the cell membrane. frontiersin.org
Confocal Microscopy: Provides high-resolution optical sectioning to localize receptor distribution within cells and tissues. frontiersin.org this compound has been used to confirm the co-localization of M2 receptors with membrane stains in cardiac tissue. researchgate.net
Bioluminescence Resonance Energy Transfer (BRET): Similar to FRET, BRET uses a luciferase as the energy donor and a fluorophore (like Alexa Fluor 488) as the acceptor. frontiersin.orgnih.gov This technique can also be used to study protein-protein interactions and benefits from a lower background compared to some FRET applications. nih.gov In one study screening for M1 muscarinic receptor modulators, Alexa488-telenzepine was used as a control compound in a BRET-based calcium sensor assay. nih.gov
Table 2: Biophysical Techniques Compatible with this compound This table is interactive. You can sort and filter the data.
| Technique | Principle | Application with this compound | Key Findings |
|---|---|---|---|
| TIRFM | Selective excitation of fluorophores near the cell-coverslip interface. | Dual-color imaging with Cy3B-telenzepine to track single receptor molecules. nih.govpnas.org | Direct observation of M1 receptor dimerization, dissociation, and diffusion dynamics. nih.govnih.gov |
| FRET | Non-radiative energy transfer between donor and acceptor fluorophores. | Acts as a FRET partner to study receptor oligomerization. acs.orgnih.gov | Demonstration of M1 muscarinic receptor dimerization. nih.gov |
| BRET | Energy transfer from a luciferase donor to a fluorescent acceptor. | Used as a fluorescent antagonist control in a BRET-based HTS assay for M1 receptor modulators. nih.gov | Enables HTS assays even in the presence of background fluorescence from library compounds. nih.gov |
| Confocal Microscopy | Optical sectioning for 3D resolution and localization. | Co-localization studies with membrane dyes in tissue. researchgate.net | Confirmed M2 receptor localization to the cell membrane in cardiac tissue slices. researchgate.net |
| FCS | Analysis of fluorescence fluctuations to measure diffusion and concentration. | Quantifying receptor mobility and concentration in membrane microdomains. frontiersin.org | Provides insights into receptor behavior in discrete membrane areas. frontiersin.org |
Strategies for Minimizing Non-Specific Binding and Background Fluorescence in Imaging Assays
Achieving a high signal-to-noise ratio is critical for successful fluorescence imaging assays using probes like this compound. High background can arise from several sources, including unbound ligand, non-specific binding of the ligand to cellular structures or surfaces, and autofluorescence from cells or culture medium. thermofisher.comnih.gov A number of strategies can be employed to mitigate these issues.
A fundamental step is to perform thorough washing after the labeling incubation period. Two to three washes with a buffered saline solution like PBS are typically recommended to remove unbound fluorophores from the sample. thermofisher.com The slow dissociation kinetics of high-affinity ligands like Alexa488-telenzepine (half-life of 3.6 hours for the M1 receptor) are advantageous, as extensive washing can be performed with minimal loss of specifically bound ligand. nih.govpnas.org
Optimizing the ligand concentration is also crucial. Using the lowest possible concentration of this compound that still provides a bright, specific signal is key. Titrating the dye concentration is recommended to find the optimal balance for specific experimental conditions, as excessive concentrations lead to higher background. thermofisher.comthermofisher.com
The choice of imaging medium significantly impacts background fluorescence. Many standard cell culture media contain components like proteins and vitamins (e.g., riboflavin) that are inherently fluorescent. thermofisher.com For live-cell imaging, switching to an optically clear, buffered saline solution or a specially formulated low-background imaging medium during the imaging process can dramatically reduce background noise. thermofisher.comthermofisher.com
Blocking agents can be used to reduce non-specific binding. Incubating the sample with a protein solution, such as bovine serum albumin (BSA) or serum from the host species of a secondary antibody (in immunofluorescence), can block non-specific protein-binding sites. abcam.cnprotilatky.czresearchgate.net For ligands that may bind non-specifically to hydrophobic pockets or membranes, careful selection of blocking agents is necessary. nih.gov
Other important considerations include using high-quality, glass-bottom imaging vessels instead of plastic, which can be highly fluorescent. thermofisher.com Additionally, ensuring all subsequent incubation steps after adding the fluorescent ligand are performed in the dark helps prevent photobleaching. protilatky.cz
Table 3: Strategies to Reduce Background and Non-Specific Binding This table is interactive. You can sort and filter the data.
| Strategy | Description | Rationale |
|---|---|---|
| Washing Steps | Rinsing the sample 2-3 times with a buffered saline solution (e.g., PBS) after labeling. thermofisher.com | Removes unbound fluorescent ligand, a primary source of background. thermofisher.com |
| Optimize Concentration | Titrating the fluorescent ligand to the lowest effective concentration. thermofisher.com | Minimizes excess ligand available for non-specific binding and reduces background signal. thermofisher.comthermofisher.com |
| Use Imaging Media | Replacing fluorescent culture medium with an optically clear saline solution or specialized imaging buffer. thermofisher.comthermofisher.com | Reduces autofluorescence from media components like proteins and vitamins. thermofisher.com |
| Blocking Buffers | Pre-incubating with solutions like BSA or serum. protilatky.czresearchgate.net | Saturates non-specific binding sites on cells and the imaging vessel. abcam.cn |
| Use Glass-Bottom Dishes | Employing imaging vessels made of glass instead of plastic. thermofisher.com | Plastic-bottom dishes often exhibit high intrinsic fluorescence, contributing to background. thermofisher.com |
| Protect from Light | Performing incubation and handling steps in the dark after adding the fluorophore. protilatky.cz | Prevents photobleaching, which can degrade the specific signal. abcam.cn |
| Pre-adsorbed Antibodies | (For immunofluorescence) Using secondary antibodies that have been pre-adsorbed against the sample species. abcam.cnprotilatky.cz | Reduces cross-reactivity and non-specific binding of antibodies to endogenous proteins. protilatky.cz |
Adaptability for High-Throughput Screening Approaches in Drug Discovery Research
The properties of fluorescent ligands like this compound make them highly adaptable for high-throughput screening (HTS) in drug discovery. bmglabtech.com HTS involves the automated testing of large libraries of chemical compounds to identify "hits" that modulate a specific biological target. bmglabtech.comnih.gov Fluorescent assays offer a robust, rapid, and cost-effective alternative to traditional radioligand-based HTS. bmglabtech.com
A key advantage is the suitability of fluorescent ligands for homogeneous, "mix-and-read" assay formats. mdpi.com In these assays, the fluorescent ligand is simply added to cells expressing the target receptor, and after a brief incubation, the fluorescence can be read directly in a multi-well plate without the need for cumbersome wash steps to separate bound and free ligand. bmglabtech.commdpi.com This is often achieved using technologies like Fluorescence Polarization (FP) or Time-Resolved FRET (TR-FRET), where the signal from the bound ligand is distinguishable from the free ligand. nih.govnih.gov This streamlined protocol is amenable to the automation and robotics used in HTS, allowing for the rapid screening of thousands of compounds. bmglabtech.com For example, unlabelled competitor displacement curves in a 96-well format can be quantified in under three minutes per plate using a fluorescent ligand and a suitable plate reader. bmglabtech.com
The development of sensitive plate readers, such as the PHERAstar FS, allows for the robust quantification of fluorescent ligand binding in live cells in 96- and 384-well formats. bmglabtech.comnih.gov This combination of a fluorescent ligand and a high-throughput plate reader offers considerable time savings over High Content Analysis (HCA) imaging, which can take an hour or more to read a single plate. bmglabtech.com
This compound itself has been used in the context of HTS assay development. In a study developing a BRET-based Ca2+ sensor for screening M1 muscarinic receptor modulators, Alexa488-telenzepine was included as a selective antagonist control compound in a screen of a 2,000-compound library. nih.gov This highlights its utility as a well-characterized pharmacological tool in an HTS setting. The intrinsic fluorescence of some library compounds can interfere with fluorescence-based assays, but techniques like BRET or TR-FRET can help overcome this issue, further enhancing the utility of fluorescent probes in HTS. mdpi.comnih.gov The activation of a GPCR can also be linked to RNA barcode reporters using fluorescent labels, which allows for the pooling of different GPCRs to be tested against a single ligand, significantly increasing screening throughput. nih.govceltarys.com
Prospective Research Directions and Contributions to Fundamental Receptor Biology
Expansion of Alexa-488-telenzepine Applications to Other GPCR Families and Subtypes
While this compound has been instrumental in studying muscarinic acetylcholine (B1216132) receptors, particularly the M1 and M2 subtypes, the principles behind its use are broadly applicable to the entire GPCR superfamily. nih.govresearchgate.netnih.gov The strategy involves conjugating a selective ligand to a fluorescent dye, a method that can be adapted for countless other receptors provided a suitable parent pharmacophore with a permissible attachment point for a linker and fluorophore is available. nih.gov
The expansion of this technology to other GPCRs is an active area of research. For instance, fluorescent ligands have been developed for adenosine, adrenergic, chemokine, and apelin receptors, among others. acs.orgfrontiersin.orgnih.gov These probes facilitate the real-time monitoring of ligand-receptor interactions and the localization of specific receptor subtypes in living cells. acs.org The success with this compound in visualizing muscarinic receptors serves as a blueprint for creating new tools to explore the pharmacology of other GPCRs, including many orphan receptors whose endogenous ligands and functions remain unknown. acs.org By applying similar fluorescent ligand strategies, researchers can investigate the expression, trafficking, and interaction of a wide variety of receptors, contributing to a more comprehensive understanding of GPCR signaling across different physiological systems.
Development of Improved Fluorescent Probes for Enhanced Spatiotemporal Resolution and Specificity
The utility of fluorescent probes like this compound is directly tied to their photophysical properties and pharmacological profile. Future research is focused on creating next-generation probes with superior characteristics to overcome current limitations. bohrium.comnih.gov Key areas of development include:
Enhanced Brightness and Photostability: The development of brighter and more photostable fluorophores is crucial for long-term imaging and single-molecule tracking. uq.edu.au Novel dyes and fluorescent organic nanoparticles (FONs) are being explored to create ultrabright probes that allow for the detection of individual molecular events with greater clarity. bohrium.com
Shift to Far-Red and Near-Infrared (NIR) Dyes: Probes that excite and emit in the far-red or NIR region of the spectrum are highly desirable. nih.gov These wavelengths minimize cellular autofluorescence, reduce phototoxicity, and allow for deeper tissue penetration, making them ideal for in vivo imaging. uq.edu.au
Improved Specificity and Pharmacokinetics: The linker connecting the fluorophore to the ligand is a critical component that can influence the probe's affinity and specificity. researchgate.net Rational design of linkers is essential to ensure that the fluorescent conjugate retains the desired pharmacological properties of the parent molecule. nih.govresearchgate.net
Probes for Advanced Microscopy: The advent of super-resolution microscopy techniques (e.g., STED, PALM, STORM) demands specialized fluorescent probes. Developing probes compatible with these methods will enable the visualization of receptor organization and dynamics at the nanoscale, far beyond the diffraction limit of conventional microscopy. bohrium.com
These advancements will lead to probes that provide higher sensitivity and allow for the observation of receptor behavior with unprecedented spatial and temporal resolution in living systems. researchgate.netnih.gov
Elucidation of Complex Receptor-Receptor Interactions in Native Physiological Systems
A significant contribution of fluorescent ligands like this compound is the ability to study receptor oligomerization—the formation of dimers and higher-order complexes. nih.govacs.org The interaction between receptors is a key aspect of GPCR biology that can modulate signaling and pharmacology.
A landmark application of this compound involved its use in dual-color total internal reflection fluorescence microscopy (TIRFM) to provide direct evidence of M1 muscarinic receptor dimerization in living cells. nih.gov In these experiments, M1 receptors were simultaneously labeled with this compound (green) and Cy3B-telenzepine (red). nih.gov By tracking the movement of individual fluorescent spots on the cell membrane, researchers could observe monomers of each color coming together to form a two-color dimer, as well as existing dimers separating back into monomers. nih.gov
This approach offers several advantages for studying receptor-receptor interactions:
It allows for the observation of dynamic events (formation and dissociation of dimers) in real-time. nih.gov
The studies can be performed on receptors expressed in their native cellular environment. acs.orgnih.gov
It provides a method to investigate allosteric interactions within receptor oligomers. nih.gov
The ability to visualize and quantify these interactions is crucial for understanding how receptor organization influences cellular responses. The methodologies developed using this compound can be extended to investigate homodimers and heterodimers of other GPCRs, shedding light on the complex interplay between different signaling pathways. nih.govacs.org
Table 1: Research Findings on M1 Receptor Dimerization using this compound This table is interactive. You can sort and filter the data.
| Finding | Technique Used | Fluorescent Probes | Key Observation | Reference |
|---|---|---|---|---|
| Reversible Dimer Formation | Dual-color TIRFM | This compound, Cy3B-telenzepine | M1 receptors were observed to form dimers that could subsequently dissociate into monomers. | nih.gov |
| Quantified Dimerization | Single-molecule tracking and analysis | This compound, Cy3B-telenzepine | Approximately 20% of receptor tracks showed two-color coincidence, indicating dimerization. | |
| Dynamic Interactions | Live-cell imaging | This compound, Cy3B-telenzepine | Trajectories showed monomers forming dimers, and dimers separating into monomers. |
Advancing the Understanding of Membrane Receptor Organization and Function in Disease Models
The dysregulation of GPCR function is a hallmark of numerous diseases, including cancer, cardiovascular disorders, and neurological conditions. acs.orgceltarys.com Fluorescent probes such as this compound are valuable tools for investigating the molecular basis of these pathologies. By enabling the study of receptors in their native context, these probes can help bridge the gap between basic pharmacology and clinical relevance. researchgate.net
For example, alterations in receptor expression levels, localization, and oligomerization state are known to occur in various cancers. celtarys.com Malignant cells can hijack GPCR signaling to promote proliferation, survival, and metastasis. celtarys.com Fluorescent ligands can be used in complex cellular systems, such as tumor spheroids, to map receptor expression and validate drug targets in a more physiologically relevant setting. celtarys.com
In the context of cardiovascular disease, this compound has been used to study M2 muscarinic receptors in cardiac muscle cells, revealing heterogeneity in receptor distribution. researchgate.net Understanding how receptor organization and mobility change in diseased tissues (e.g., after a heart attack) can provide insights into disease mechanisms and identify new therapeutic strategies.
Future research will likely see an increased application of probes like this compound in various disease models. This will allow scientists to:
Visualize how disease states alter receptor organization and trafficking.
Screen for drugs that can restore normal receptor function.
Investigate the role of receptor heterodimerization in complex diseases.
By providing a window into the life of a receptor in healthy versus diseased cells, these advanced chemical tools will continue to make significant contributions to both fundamental biology and translational medicine. researchgate.net
Q & A
Q. How should experimental protocols using Alexa-488-telenzepine be designed to ensure reproducibility in receptor-binding studies?
Methodological Answer: To ensure reproducibility, experimental protocols must include:
- Detailed synthesis and characterization : For novel derivatives, provide NMR, mass spectrometry, and HPLC data to confirm identity and purity (>95%) . For known compounds, cite prior literature validating synthesis routes.
- Standardized assay conditions : Specify buffer composition (e.g., pH 7.4 PBS), temperature (25°C), and incubation times. Include controls (e.g., unlabeled telenzepine for competitive binding) .
- Instrument calibration : Report excitation/emission wavelengths (e.g., 495/519 nm for Alexa Fluor 488) and detector sensitivity settings to minimize batch-to-batch variability .
Q. Example Table 1: Key Parameters for Fluorescence-Based Binding Assays
| Parameter | Specification | Reference |
|---|---|---|
| This compound concentration | 10 nM (saturating dose) | |
| Incubation time | 30 min (equilibrium binding) | |
| Negative control | 100 µM atropine (non-specific binding) |
Q. What validation steps are critical when using this compound in live-cell imaging?
Methodological Answer:
- Photostability testing : Quantify fluorescence intensity decay under continuous illumination (e.g., 488 nm laser at 5% power over 10 min) to confirm dye stability .
- Specificity validation : Use siRNA knockdown or CRISPR-edited cell lines lacking the target receptor to confirm signal reduction .
- Background correction : Include cells treated with excess unlabeled telenzepine to subtract non-specific binding .
Advanced Research Questions
Q. How can researchers resolve contradictory data on this compound’s binding affinity across studies?
Methodological Answer: Contradictions often arise from methodological differences. To address this:
- Compare assay conditions : Differences in buffer ionic strength (e.g., 150 mM NaCl vs. 100 mM) can alter binding kinetics. Re-analyze data using standardized conditions .
- Evaluate statistical power : Small sample sizes (n < 3) may inflate variability. Use post-hoc power analysis to determine if studies meet α = 0.05 thresholds .
- Meta-analysis : Pool data from multiple studies (Table 2) and apply random-effects models to quantify heterogeneity .
Q. Example Table 2: Reported Kd Values for this compound
| Study | Kd (nM) | Assay Type | Buffer Conditions |
|---|---|---|---|
| Smith et al. (2023) | 2.1 ± 0.3 | Fluorescence polarization | 100 mM NaCl, pH 7.4 |
| Jones et al. (2024) | 5.7 ± 1.2 | Radioligand binding | 150 mM NaCl, pH 7.2 |
Q. What strategies optimize this compound’s signal-to-noise ratio in tissue sections with autofluorescence?
Methodological Answer:
- Spectral unmixing : Use linear unmixing algorithms (e.g., Zeiss ZEN software) to separate Alexa-488 emission from tissue autofluorescence .
- Tissue pretreatment : Apply Sudan Black (0.1% in PBS) to quench lipofuscin autofluorescence .
- Time-gated detection : Leverage Alexa-488’s nanosecond lifetime (τ ≈ 4.1 ns) with time-resolved microscopy to exclude short-lived background signals .
Q. How should researchers integrate this compound data with computational models of receptor dynamics?
Methodological Answer:
- Parameterize binding kinetics : Fit fluorescence recovery after photobleaching (FRAP) data to estimate kon/koff rates using tools like PyFRAP .
- Cross-validate with mutagenesis : Compare computational predictions of binding pockets with experimental data from receptor mutants (e.g., D112A, Y381F) .
Guidelines for Data Presentation
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
